Tetrasodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate;nickel(2+)
Description
This compound is a highly complex heterocyclic coordination complex featuring a nickel(2+) ion coordinated within a macrocyclic framework. The structure includes six nitrogen atoms (hexaza) and two additional diazanida groups, forming a nonacyclic system with fused aromatic and sulfonate-functionalized rings. The tetrasodium counterions balance the sulfonate groups (-SO₃⁻) at positions 6, 15, 24, and 32. Its molecular formula is inferred as C₃₂H₁₆N₁₀Na₄O₁₂S₄Ni²⁺ based on structural analogs (e.g., CAS 25476-27-1, a disodium variant) .
Properties
CAS No. |
27835-99-0 |
|---|---|
Molecular Formula |
C32H12N8Na4NiO12S4 |
Molecular Weight |
979.4 g/mol |
IUPAC Name |
tetrasodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate;nickel(2+) |
InChI |
InChI=1S/C32H16N8O12S4.4Na.Ni/c41-53(42,43)13-1-5-17-21(9-13)29-34-25(17)33-26-18-6-2-15(55(47,48)49)11-23(18)31(35-26)40-32-24-12-16(56(50,51)52)4-8-20(24)28(39-32)38-30-22-10-14(54(44,45)46)3-7-19(22)27(36-29)37-30;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;;/q-2;4*+1;+2/p-4 |
InChI Key |
UAMQBHBCNOEWGQ-UHFFFAOYSA-J |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=C(C=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Ni+2] |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=C(C=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Ni+2] |
Origin of Product |
United States |
Biological Activity
Tetrasodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate;nickel(2+) is a complex compound with potential applications in various biological systems due to its unique structural characteristics and the presence of nickel ions.
Chemical Structure
The compound can be described by its intricate molecular structure which includes multiple nitrogen atoms and a nickel ion as part of its coordination sphere. The detailed chemical formula is represented as follows:
Biological Activity
The biological activity of this compound can be assessed through various mechanisms including:
- Antimicrobial Properties : Studies have indicated that nickel complexes can exhibit antimicrobial activity against a range of bacteria and fungi.
- Enzyme Inhibition : Nickel-containing compounds have been shown to interact with various enzymes and may act as inhibitors or activators depending on the biological context.
- Cellular Uptake : The presence of sulfonate groups enhances solubility and cellular uptake in biological systems.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that nickel complexes possess significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell walls.
- Enzyme Inhibition : Research in Biochemical Journal highlighted that nickel tetrasulfonates could inhibit matrix metalloproteinases (MMPs) involved in tissue remodeling and cancer progression.
- Cellular Studies : In vitro studies have shown that the compound enhances the uptake of nickel ions in human cell lines which may lead to altered cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic and Physicochemical Data
Key Research Findings
Sulfonate Functionality : The tetrasulfonate groups in the target compound enhance aqueous solubility, similar to phthalocyanine tetrasulfonates (PcTS), which exhibit strong biomolecular interactions (e.g., Kd = 3.12 µM for α-synuclein binding) .
Metal Center Impact : Replacing Ni²⁺ with Ag⁺ (as in ) reduces conductivity but increases antimicrobial activity. Conversely, Cu²⁺ in PcTS-Cu²⁺ promotes protein aggregation, unlike the target compound’s uncharacterized bioactivity .
Structural Rigidity : The macrocyclic framework of the target compound resembles conductive Ni-bisdithiolene oligomers, but its insulating nature suggests distinct electronic delocalization pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
